Cas no 98633-02-4 (Valine, N-(1-oxopropyl)-)

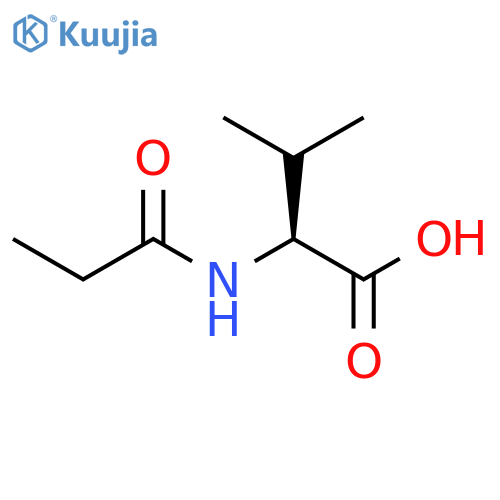

Valine, N-(1-oxopropyl)- structure

商品名:Valine, N-(1-oxopropyl)-

Valine, N-(1-oxopropyl)- 化学的及び物理的性質

名前と識別子

-

- Valine, N-(1-oxopropyl)-

- Propionylvaline

- CS-0273674

- Propionyl-DL-valine

- 98633-02-4

- AKOS000131209

- AKOS017271881

- EN300-740840

- 3-METHYL-2-PROPANAMIDOBUTANOIC ACID

- SCHEMBL4182518

-

- インチ: 1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1

- InChIKey: ONFCFBRYSUZTJY-ZETCQYMHSA-N

- ほほえんだ: C(O)(=O)[C@H](C(C)C)NC(=O)CC

計算された属性

- せいみつぶんしりょう: 173.10519334g/mol

- どういたいしつりょう: 173.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.069±0.06 g/cm3(Predicted)

- ふってん: 369.7±25.0 °C(Predicted)

- 酸性度係数(pKa): 3.63±0.10(Predicted)

Valine, N-(1-oxopropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-740840-2.5g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 2.5g |

$1791.0 | 2023-05-30 | ||

| Enamine | EN300-740840-0.1g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 0.1g |

$804.0 | 2023-05-30 | ||

| Enamine | EN300-740840-0.05g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 0.05g |

$768.0 | 2023-05-30 | ||

| Enamine | EN300-740840-0.25g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 0.25g |

$840.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344344-5g |

Propionylvaline |

98633-02-4 | 98% | 5g |

¥18990.00 | 2024-04-23 | |

| Enamine | EN300-740840-1.0g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 1g |

$914.0 | 2023-05-30 | ||

| Enamine | EN300-740840-10.0g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 10g |

$3929.0 | 2023-05-30 | ||

| Enamine | EN300-740840-5.0g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 5g |

$2650.0 | 2023-05-30 | ||

| Enamine | EN300-740840-0.5g |

3-methyl-2-propanamidobutanoic acid |

98633-02-4 | 0.5g |

$877.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344344-2.5g |

Propionylvaline |

98633-02-4 | 98% | 2.5g |

¥12852.00 | 2024-04-23 |

Valine, N-(1-oxopropyl)- 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

98633-02-4 (Valine, N-(1-oxopropyl)-) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬